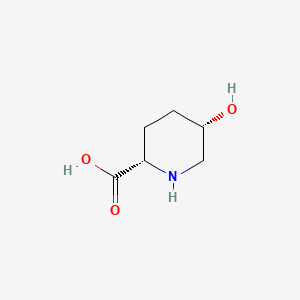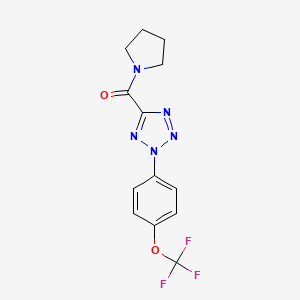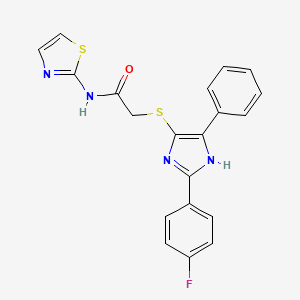![molecular formula C19H24N4O3S B2354743 Ethyl-4-(1-(Benzo[d]thiazol-2-yl)azetidin-3-carboxamido)piperidin-1-carboxylat CAS No. 1286699-31-7](/img/structure/B2354743.png)
Ethyl-4-(1-(Benzo[d]thiazol-2-yl)azetidin-3-carboxamido)piperidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Verbindungen
Benzothiazol-basierte Verbindungen wurden synthetisiert und auf ihre anti-tuberkulösen Eigenschaften untersucht . Diese Verbindungen haben eine hemmende Wirkung gegen M. tuberculosis gezeigt, wobei einige neue Benzothiazol-Derivate eine bessere Hemmwirkung als Standard-Referenzmedikamente aufweisen .
Antioxidative Aktivität
Thiazol-Derivate, zu denen auch Benzothiazol gehört, weisen eine antioxidative Aktivität auf . Dies macht sie potenziell nützlich bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden.
Analgetische Aktivität
Thiazol-Derivate wurden auch als analgetisch (schmerzlindernd) nachgewiesen . Dies könnte sie bei der Entwicklung neuer Schmerzmittel nützlich machen.
Entzündungshemmende Aktivität
Verbindungen, die einen Thiazolring enthalten, haben eine entzündungshemmende Wirkung gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Entzündungen hin.
Anti-mikrobielle Aktivität
Thiazol-Derivate haben eine antimikrobielle Aktivität gezeigt , was auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Mittel hindeutet.
Antitumor- und Zytotoxische Aktivität
Thiazol-Derivate haben Antitumor- und Zytotoxizität gezeigt . Dies deutet auf eine mögliche Verwendung in der Krebsbehandlung hin, insbesondere bei der Entwicklung neuer Chemotherapeutika.
Wirkmechanismus
Target of Action
The compound, Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate, is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, they can affect the pathways related to inflammation, microbial infection, fungal infection, viral infection, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
Thiazole derivatives have been reported to have various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
ethyl 4-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-26-19(25)22-9-7-14(8-10-22)20-17(24)13-11-23(12-13)18-21-15-5-3-4-6-16(15)27-18/h3-6,13-14H,2,7-12H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQAURNZOKBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2354662.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2354664.png)


![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)
![2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2354674.png)


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)


